Lidocaine ethiodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
85708-79-8 |
|---|---|
Molecular Formula |
C16H27IN2O |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;iodide |
InChI |
InChI=1S/C16H26N2O.HI/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H |
InChI Key |
VNTXWZRBJYEZGF-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[I-] |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[I-] |
Synonyms |
lidocaine ethiodide RAD 366 RAD-366 |
Origin of Product |
United States |
Synthetic Methodologies for Quaternary N Ethylated Lidocaine Derivatives
Precursor Synthesis: Chemical Routes to Lidocaine (B1675312) Core Structure
The synthesis of the foundational lidocaine molecule is a well-established process in organic chemistry, serving as a common example in academic laboratories. The core structure is an amino amide, characterized by an aromatic ring linked to a tertiary amine through an amide functional group.
Traditional Multi-Step Synthetic Pathways (e.g., Acylation, N-Alkylation)
The conventional and most widely recognized synthesis of lidocaine is a two-step process commencing with 2,6-dimethylaniline (B139824). cerritos.edusandiego.edugoogle.com
The first step is an acylation reaction . 2,6-dimethylaniline is treated with an acylating agent, typically α-chloroacetyl chloride, to form the intermediate N-(2,6-dimethylphenyl)-2-chloroacetamide. sandiego.edunih.gov This reaction is a nucleophilic acyl substitution where the amino group of 2,6-dimethylaniline attacks the highly electrophilic carbonyl carbon of α-chloroacetyl chloride. nih.gov The reaction is often carried out in a solvent such as glacial acetic acid, with sodium acetate (B1210297) added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline (B41778) and render it non-nucleophilic. sandiego.edu
The second step is an N-alkylation reaction . The chloroacetamide intermediate is then reacted with diethylamine (B46881). cerritos.edu This step proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the diethylamine acts as the nucleophile, displacing the chlorine atom on the α-carbon of the chloroacetamide intermediate. nih.gov This forms the tertiary amine and amide linkages characteristic of the lidocaine structure. Toluene (B28343) is a common solvent for this step, and the reaction is typically heated under reflux to increase the rate. google.com
| Step | Reaction Type | Reactants | Key Conditions | Product |
| 1 | Acylation | 2,6-dimethylaniline, α-chloroacetyl chloride | Glacial acetic acid, Sodium acetate | N-(2,6-dimethylphenyl)-2-chloroacetamide |
| 2 | N-Alkylation (SN2) | N-(2,6-dimethylphenyl)-2-chloroacetamide, Diethylamine | Toluene, Reflux | Lidocaine |
Green Chemistry Approaches in Lidocaine Core Synthesis
In response to the growing need for sustainable chemical processes, several "green" modifications to the traditional lidocaine synthesis have been developed. These approaches aim to reduce environmental impact by minimizing hazardous solvents, decreasing energy consumption, and improving atom economy.
Key improvements in greener syntheses of lidocaine include:
Solvent Replacement : Traditional solvents like toluene have been replaced with more environmentally benign alternatives. Studies have shown that solvents like acetonitrile (B52724) and tert-butanol (B103910) can be effective for the N-alkylation step. diva-portal.org
Reduced Reaction Temperatures : By optimizing reaction conditions, the need for high-temperature reflux has been reduced, thus lowering energy consumption. diva-portal.org
Catalysis : The use of catalytic amounts of potassium iodide can promote the N-alkylation step. This is an example of the Finkelstein reaction, where the more reactive iodide is generated in situ, accelerating the SN2 reaction. diva-portal.org
Base Modification : Instead of using a large excess of diethylamine (which acts as both reactant and base), an inorganic base can be used to neutralize the acid formed, reducing the amount of starting material required. diva-portal.org
One-Pot Procedures : Methodologies have been developed that combine the two steps into a single reaction vessel (a "one-pot" synthesis), which simplifies the process, reduces waste from intermediate purification, and saves time and resources. diva-portal.org
Solid-Phase Synthesis Techniques for Amide Scaffolds
Solid-phase synthesis offers a powerful alternative for generating libraries of lidocaine analogues and other amide-containing compounds. This technique involves attaching a starting material to a solid polymer support (resin) and carrying out the synthesis in a stepwise manner.
A common strategy for the solid-phase synthesis of lidocaine analogues utilizes a backbone amide linker (BAL) . The general procedure involves four main steps:
Attachment to Support : A primary amine is attached to an aldehyde-functionalized resin via reductive amination.
Acylation : The resulting secondary amine on the solid support is acylated.
Nucleophilic Displacement : A halide on the acylated intermediate is displaced with an amine (such as diethylamine).
Cleavage : The final product is released from the solid support, typically using a strong acid like trifluoroacetic acid.
This method is highly adaptable for creating a diverse range of molecules by simply changing the amine or acylating agent used in the synthetic sequence. It offers advantages in purification, as excess reagents and byproducts can be washed away from the resin-bound product at each step.
Quaternization Strategies: Formation of N-Ethylated Derivatives
The conversion of the tertiary amine in the lidocaine core to a quaternary ammonium (B1175870) salt, specifically lidocaine ethiodide, is achieved through a classic N-alkylation process known as the Menschutkin reaction.
Reaction of Lidocaine with Iodoethane (B44018): Mechanism and Conditions
The Menschutkin reaction is the chemical reaction between a tertiary amine and an alkyl halide to form a quaternary ammonium salt. wikipedia.org In the case of this compound synthesis, the tertiary amine of lidocaine acts as a nucleophile, attacking the electrophilic ethyl group of iodoethane.
Mechanism: The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.nettue.nl The lone pair of electrons on the nitrogen atom of lidocaine's diethylamino group attacks the carbon atom of iodoethane that is bonded to the iodine atom. This occurs via a backside attack, leading to a transition state where the N-C bond is forming concurrently with the C-I bond breaking. The result is the formation of a new N-C bond and the displacement of the iodide ion, which becomes the counter-ion to the newly formed quaternary ammonium cation.
Reaction Conditions:
Alkyl Halide Reactivity : The choice of alkyl halide is crucial. For SN2 reactions, the reactivity of the leaving group follows the order I > Br > Cl. wikipedia.org Therefore, iodoethane is an excellent alkylating agent for this purpose, being more reactive than bromoethane (B45996) or chloroethane.
Solvent : The Menschutkin reaction is highly sensitive to the solvent used. researchgate.net The reaction involves neutral reactants forming an ionic, charged product. Polar aprotic solvents, such as acetonitrile, DMSO, or acetone, are favored as they can stabilize the charged transition state, thereby accelerating the reaction rate. researchgate.netsemanticscholar.org Protic solvents can solvate the amine nucleophile through hydrogen bonding, which can hinder its reactivity.
Temperature : As with most SN2 reactions, the rate of quaternization generally increases with temperature. semanticscholar.orgnih.gov Reactions may be conducted at room temperature over a longer period or heated to achieve a faster conversion. nih.gov
Optimization of Reaction Parameters for Yield and Purity
To maximize the yield and purity of this compound, several reaction parameters can be optimized.
| Parameter | Effect on Reaction | Optimization Strategy |
| Solvent Polarity | The rate increases significantly with solvent polarity. Polar aprotic solvents stabilize the charged transition state more effectively than nonpolar or protic solvents. researchgate.netsemanticscholar.org | Use polar aprotic solvents like acetonitrile or DMSO for the highest reaction rates. The choice may depend on the solubility of reactants and the ease of product isolation. |
| Temperature | Higher temperatures increase the reaction rate according to the Arrhenius equation. tue.nlsemanticscholar.org | The reaction temperature should be high enough to achieve a reasonable rate but low enough to prevent degradation or unwanted side reactions. A typical range might be from room temperature to the reflux temperature of the chosen solvent. |
| Concentration | The reaction is bimolecular, so the rate depends on the concentration of both lidocaine and iodoethane. tue.nl | Using a slight excess of the less expensive reagent, typically iodoethane, can help drive the reaction to completion. However, a large excess can complicate purification. |
| Steric Hindrance | The SN2 reaction is sensitive to steric bulk around the reacting centers. researchgate.netwikipedia.orgchemistrytalk.org | Lidocaine's tertiary amine is relatively unhindered (diethylamino group), and iodoethane is a small electrophile. Steric hindrance is not a major limiting factor in this specific reaction compared to reactions involving bulkier amines or alkyl halides. researchgate.net |
By carefully controlling these parameters—selecting a polar aprotic solvent, applying moderate heat, and using an appropriate stoichiometry of reactants—the synthesis of this compound can be optimized to achieve high yield and purity.
Alternative Alkylating Agents for Quaternary Amine Formation
While ethyl iodide is a common reagent for N-ethylation, other alkylating agents can also be employed to introduce an ethyl group onto a tertiary amine like lidocaine. The choice of reagent can be influenced by factors such as reactivity, availability, and reaction conditions. Alternative ethylating agents are a subject of broader organic synthesis research. wikipedia.orgorganic-chemistry.org
One common class of alternative alkylating agents includes ethyl sulfates, such as diethyl sulfate (B86663). These reagents are known to effectively ethylate amines. rsc.org Another category includes ethyl sulfonates, like ethyl tosylate or ethyl mesylate, which are also effective ethylating agents due to the good leaving group nature of the tosylate and mesylate groups. rsc.org
The quaternization of tertiary amines is a fundamental reaction in organic chemistry, and various methods have been developed. wikipedia.org For instance, the Menshutkin reaction specifically describes the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. wikipedia.org Industrially, alcohols are sometimes preferred over alkyl halides as alkylating agents, although this often requires catalytic activation to make the hydroxyl group a better leaving group. wikipedia.org
The following table summarizes potential alternative alkylating agents for the N-ethylation of lidocaine:
| Alkylating Agent | Chemical Formula | Class |
| Diethyl Sulfate | (C2H5)2SO4 | Ethylating Agent |
| Ethyl Tosylate | CH3C6H4SO3C2H5 | Ethylating Agent |
| Ethyl Mesylate | CH3SO3C2H5 | Ethylating Agent |
Purification and Isolation Techniques for Quaternary Ammonium Salts
The purification of this compound, as a quaternary ammonium salt, requires specific techniques to isolate the compound from unreacted starting materials, byproducts, and solvents.
Crystallization Methods
Crystallization is a primary method for the purification of solid organic compounds, including quaternary ammonium salts. The process relies on the principle of differential solubility of the desired compound and impurities in a given solvent or solvent system at varying temperatures. For lidocaine derivatives, recrystallization from solvents like hexanes has been reported for the parent compound. umass.edu
The general procedure for recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. cerritos.edu Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities ideally remain dissolved in the mother liquor. cerritos.edu The selection of an appropriate solvent is crucial and is often determined empirically. A good crystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature.
For quaternary ammonium salts, which are often highly polar, a range of solvents from polar to nonpolar may be screened to find the optimal conditions for crystallization. The process of inducing crystallization can sometimes be aided by scratching the inside of the flask with a glass rod or by adding a seed crystal. cerritos.edu
Chromatographic Purification Strategies
Chromatography offers a powerful set of techniques for the separation and purification of compounds based on their differential partitioning between a stationary phase and a mobile phase. For charged species like this compound, specific chromatographic methods are particularly effective.
Ion-Pair Chromatography (IPC): This technique is a variation of reverse-phase chromatography and is well-suited for the separation of ionic compounds. technologynetworks.comthermofisher.com In IPC, an ion-pairing reagent is added to the mobile phase. technologynetworks.com This reagent is a large ionic molecule with a charge opposite to that of the analyte. thermofisher.com The ion-pairing reagent forms a neutral ion-pair with the charged analyte, which can then be retained and separated on a nonpolar stationary phase, such as C8 or C18. technologynetworks.com The retention can be controlled by adjusting the concentration and hydrophobicity of the ion-pairing reagent and the composition of the mobile phase. thermofisher.com For a cationic compound like this compound, an anionic ion-pairing reagent such as an alkyl sulfonate would be used. tcichemicals.com
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of a reaction and for preliminary purification assessments. cerritos.edu For lidocaine and its derivatives, TLC can be used to separate the product from the starting materials. umass.edu The choice of the mobile phase (eluent) is critical for achieving good separation. A common mobile phase for lidocaine is a mixture of ethyl acetate and hexanes. umass.edu While TLC is primarily an analytical technique, it can be adapted for small-scale preparative separations.
The following table outlines key aspects of chromatographic techniques applicable to the purification of this compound:
| Chromatographic Technique | Stationary Phase | Mobile Phase Principle | Application |
| Ion-Pair Chromatography | Nonpolar (e.g., C18) | Contains an ion-pairing reagent to form a neutral complex with the analyte. technologynetworks.com | Preparative purification and analysis of ionic compounds. technologynetworks.com |
| Thin-Layer Chromatography | Polar (e.g., Silica Gel) | A solvent system that allows for differential migration of compounds based on polarity. cerritos.edu | Reaction monitoring and qualitative analysis. cerritos.edu |
Chemical Reactivity and Transformation Pathways
Hydrolytic Stability and Degradation Mechanisms
The core structure of lidocaine (B1675312) ethiodide contains an amide bond, which is susceptible to hydrolysis under certain conditions. While specific kinetic studies on lidocaine ethiodide are not extensively documented, the hydrolytic stability of the parent molecule, lidocaine, provides significant insight into the behavior of this functional group. The amide linkage in lidocaine is notably more resistant to hydrolysis compared to the ester linkage found in other local anesthetics like procaine, a factor contributing to its longer duration of action. researchgate.net
The rate of amide hydrolysis is highly dependent on pH. For the parent compound lidocaine, the maximum stability in aqueous solution at room temperature is observed in the pH range of 3 to 6. semanticscholar.org Outside of this range, both acidic and alkaline conditions can catalyze the cleavage of the amide bond.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com This process is generally slow but is a key pathway for degradation in acidic environments. chemguide.co.uk
Alkaline Hydrolysis : In alkaline solutions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. chemguide.co.uk This reaction is typically faster than acid-catalyzed hydrolysis. Aqueous solutions of lidocaine are known to be unstable in alkaline conditions (pH 7.0 and above), which can lead to the precipitation of the free base. google.com
The degradation of lidocaine in aqueous solution follows the expression: k_obs_ = (k_H+[H⁺] + k_o) [H⁺]/([H⁺] + K_a_) + k'o_K_a/([H⁺] + K_a_) semanticscholar.org
Where:
k_obs_ is the observed rate constant.
k_H+_ is the rate constant for hydronium ion catalysis.
k_o_ and k'o are rate constants for the spontaneous (water-catalyzed) reactions of the protonated and free-base forms, respectively.
K_a_ is the acid dissociation constant.
The chemical degradation of this compound can proceed through several pathways, leading to different products.
Hydrolysis Products : The primary degradation pathway is the hydrolysis of the amide bond.
Under acidic conditions, hydrolysis yields 2,6-dimethylaniline (B139824) and N,N-diethylglycine . chemguide.co.uk
Under alkaline conditions, the products are 2,6-dimethylaniline and the corresponding carboxylate salt, such as sodium N,N-diethylglycinate . chemguide.co.uk
Oxidative Degradation : Forced degradation studies on lidocaine hydrochloride have shown that in the presence of oxidizing agents like hydrogen peroxide, an N-oxide derivative can be formed. nih.govresearchgate.net
| Reaction Condition | Primary Reactants | Major Degradation Products |
| Acidic Hydrolysis | This compound, H₂O, H⁺ | 2,6-dimethylaniline, N,N-diethylglycine |
| Alkaline Hydrolysis | This compound, OH⁻ | 2,6-dimethylaniline, Salt of N,N-diethylglycine |
| Oxidation | This compound, H₂O₂ | This compound N-oxide |
Nucleophilic Substitution Reactions on the Quaternary Nitrogen and Iodoethane (B44018) Moiety
The quaternary ammonium (B1175870) structure of this compound introduces unique sites for nucleophilic reactions that are not present in the parent lidocaine molecule.
The iodoethane group attached to the nitrogen atom is a prime site for nucleophilic substitution. The iodide ion is an excellent leaving group, and the carbon atom to which it is attached is susceptible to attack by nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
In this reaction, a nucleophile (Nu⁻) attacks the ethyl group, leading to the cleavage of the carbon-nitrogen bond. The neutral lidocaine molecule, being a stable tertiary amine, acts as the leaving group.
Reaction: Nu⁻ + [Lidocaine-CH₂CH₃]⁺I⁻ → Nu-CH₂CH₃ + Lidocaine + I⁻
A wide range of nucleophiles can participate in this reaction, including hydroxide ions (OH⁻), alkoxides (RO⁻), cyanide (CN⁻), and ammonia (NH₃). The rate of this Sₙ2 reaction is dependent on the concentration of both this compound and the incoming nucleophile. libretexts.org
As discussed under hydrolytic stability, the carbonyl carbon of the amide group is an electrophilic center. It readily reacts with strong nucleophiles like the hydroxide ion (in alkaline hydrolysis) and can be attacked by weaker nucleophiles like water under acid catalysis (acidic hydrolysis). youtube.com This reaction is a classic example of nucleophilic acyl substitution, where the attacking nucleophile adds to the carbonyl group, forming a tetrahedral intermediate, which then collapses to expel the leaving group (the 2,6-dimethylaniline moiety, which becomes protonated under acidic conditions). chemguide.co.uk
Thermodynamic and Kinetic Considerations in Chemical Reactions
The rates and favorability of the reactions involving this compound are governed by kinetic and thermodynamic principles.
| Parameter | Hydronium Ion Catalysis (k_H+) | Spontaneous Reaction (Protonated, k_o_) | Spontaneous Reaction (Free Base, k'o) |
| Rate Constant at 80°C | 1.31 × 10⁻⁷ M⁻¹ sec⁻¹ | 1.37 × 10⁻⁹ sec⁻¹ | 7.02 × 10⁻⁹ sec⁻¹ |
| Activation Energy (Ea) | 30.5 kcal mol⁻¹ | 33.8 kcal mol⁻¹ | 26.3 kcal mol⁻¹ |
| Data derived from studies on lidocaine. semanticscholar.org |
Kinetics of Nucleophilic Substitution : The Sₙ2 reaction at the iodoethane moiety follows second-order kinetics. libretexts.org The rate is directly proportional to the concentrations of both this compound and the nucleophile. The reaction rate is also influenced by the solvent; polar aprotic solvents are generally preferred for Sₙ2 reactions. youtube.com
Thermodynamics : While specific thermodynamic data such as the enthalpy (ΔH) or Gibbs free energy (ΔG) for the hydrolysis of this compound are not readily available, amide hydrolysis is generally a thermodynamically favorable (exergonic) process. The high activation energy, however, makes the reaction slow without a catalyst. mcmaster.ca Similarly, Sₙ2 reactions with good leaving groups like iodide are typically thermodynamically favorable.
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and bonding within Lidocaine (B1675312) Ethiodide.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including quaternary ammonium (B1175870) compounds like Lidocaine Ethiodide. wikipedia.org The formation of the quaternary amine from the tertiary amine in the parent lidocaine molecule induces significant changes in the electronic environment of nearby atomic nuclei, which are readily detectable in NMR spectra.
In ¹H NMR spectroscopy, the quaternization of the nitrogen atom with an ethyl group leads to a characteristic downfield shift of the signals corresponding to the protons on the carbon atoms directly attached to the nitrogen. This deshielding effect is due to the positive charge on the quaternary nitrogen atom. Specifically, the methylene (B1212753) protons (-N-CH₂ -CH₃) and the methyl protons (-N-CH₂-CH₃ ) of the diethylamino group, as well as the protons of the newly introduced ethyl group, would resonate at a lower field compared to their positions in the spectrum of the parent lidocaine molecule. While the quaternary nitrogen itself is not directly observed, its presence is unequivocally confirmed by these shifts in the proton spectrum. researchgate.netresearchgate.net Although sometimes challenging to detect due to low intensity, weak signals generated from long-range ¹⁴N-¹H coupling can provide further evidence of a quaternary ammonium functional group. nih.gov
Similarly, ¹³C NMR spectroscopy would reveal a downfield shift for the carbon atoms bonded to the positively charged nitrogen, providing complementary evidence for the successful synthesis of the quaternary ammonium salt.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in Contrast to Lidocaine This table presents hypothetical data based on established principles of NMR spectroscopy for illustrative purposes.
| Proton Assignment | Typical Chemical Shift (δ) in Lidocaine (ppm) | Predicted Chemical Shift (δ) in this compound (ppm) | Reason for Shift |
|---|---|---|---|
| Aromatic Protons (Ar-H) | ~7.0-7.2 | ~7.0-7.2 | Minimal change as they are distant from the quaternization site. |
| Amide Proton (NH) | ~8.0-9.0 | ~8.0-9.0 | Unaffected by quaternization of the tertiary amine. |
| Methylene Protons (-CO-CH₂-N) | ~3.2 | ~3.8 - 4.2 | Significant downfield shift due to proximity to the positive N⁺ center. |
| Methylene Protons of Diethyl Group (-N-CH₂-CH₃) | ~2.6 | ~3.3 - 3.7 | Significant downfield shift due to proximity to the positive N⁺ center. |
| Methyl Protons of Diethyl Group (-N-CH₂-CH₃) | ~1.1 | ~1.3 - 1.5 | Moderate downfield shift. |
| Methylene Protons of N-Ethyl Group (N⁺-CH₂-CH₃) | N/A | ~3.3 - 3.7 | Represents the newly added ethyl group, shifted downfield by N⁺. |
| Methyl Protons of N-Ethyl Group (N⁺-CH₂-CH₃) | N/A | ~1.3 - 1.5 | Represents the newly added ethyl group, shifted downfield by N⁺. |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their mass-to-charge ratio (m/z). For pre-charged and non-volatile molecules like this compound, electrospray ionization (ESI) is the preferred ionization method.
In positive-ion ESI-MS, this compound would be detected as its intact cation. The analysis would confirm the molecular weight of the cationic portion of the molecule. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern of the this compound cation is expected to show characteristic losses. A prominent fragment observed in the mass spectrum of lidocaine is the ion at m/z 86, which corresponds to the methylenediethylamino fragment, [CH₂N(CH₂CH₃)₂]⁺. nih.gov This highly stable fragment is also anticipated to be a major peak in the MS/MS spectrum of the this compound cation, serving as a key diagnostic marker. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound Cation Calculations are based on the chemical structure of the this compound cation (C₁₆H₂₇N₂O⁺).
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 263.21 | Parent molecular ion of the this compound cation. |
| [M - C₂H₅]⁺ | 234.18 | Fragment resulting from the loss of an ethyl group. |
| [C₆H₁₄N]⁺ | 100.11 | Fragment corresponding to the triethylamino group. |
| [C₅H₁₂N]⁺ | 86.10 | Characteristic base peak fragment, [CH₂N(CH₂CH₃)₂]⁺, also seen in lidocaine fragmentation. nih.gov |
| [C₈H₉]⁺ | 105.07 | Fragment corresponding to the dimethylphenyl (xylyl) group. |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would be dominated by the characteristic absorption bands of the functional groups inherited from the lidocaine structure.
Key vibrational modes include:
Amide Group: A strong absorption band around 1650-1680 cm⁻¹ due to the C=O stretching vibration and another band around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amide. researchgate.net
Aromatic Ring: Bands in the regions of 3000-3100 cm⁻¹ (aromatic C-H stretching), 1600 cm⁻¹, and 1450-1500 cm⁻¹ (C=C ring stretching).
Alkyl Groups: Absorptions around 2850-2970 cm⁻¹ corresponding to the C-H stretching of the methyl and methylene groups.
The quaternization of the tertiary amine to form the quaternary ammonium salt does not introduce new, distinct functional groups that have strong, unique IR absorptions. However, subtle shifts in the C-N stretching vibrations (typically in the 1000-1250 cm⁻¹ region) may be observed. Raman spectroscopy can provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring. researchgate.net A study of lidocaine hydrochloride hydrate (B1144303) identified Raman shifts corresponding to these key functional groups. spectrabase.com
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Amide N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| Amide C=O Stretch (Amide I band) | 1650 - 1680 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| Amide N-H Bend (Amide II band) | 1510 - 1570 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Chromatographic Separation Principles for Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities, including starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for the purity determination and quantification of non-volatile and thermally labile compounds like this compound. as-pub.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of lidocaine and its derivatives. nih.govresearchgate.net
Method development for this compound would involve optimizing several key parameters:
Stationary Phase: A C18 (octadecylsilane) column is a standard choice, providing effective separation based on hydrophobicity. halocolumns.com
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. as-pub.com The pH of the mobile phase is a critical parameter that influences the retention and peak shape of ionizable compounds. halocolumns.com Due to the permanent positive charge of this compound, the addition of an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase may be necessary to improve retention and chromatographic performance.
Detection: UV detection is commonly used, as the aromatic ring in the this compound structure provides strong chromophoric activity. The maximum UV absorbance for lidocaine is typically observed around 263 nm. as-pub.com
Table 4: Typical RP-HPLC Method Parameters for Analysis of Lidocaine Derivatives
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | halocolumns.comsigmaaldrich.com |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Phosphate Buffer (pH adjusted) | as-pub.comsigmaaldrich.com |
| Flow Rate | 0.5 - 1.5 mL/min | sigmaaldrich.com |
| Column Temperature | 25 - 40 °C | sigmaaldrich.com |
| Detection | UV Absorbance at 210-270 nm | as-pub.comsigmaaldrich.com |
| Injection Volume | 5 - 20 µL | sigmaaldrich.com |
Gas Chromatography (GC) is a powerful separation technique primarily suited for volatile and thermally stable compounds. Numerous GC methods have been developed for the analysis of the parent compound, lidocaine, often employing a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD). oup.comacgpubs.org
However, this compound, as a quaternary ammonium salt, is non-volatile and thermally labile. Direct analysis by conventional GC is therefore not feasible, as it would decompose in the high-temperature injector port rather than volatilize.
While GC is unsuitable for direct purity analysis of this compound, it could potentially be used in a limited capacity to:
Analyze volatile impurities that may be present, such as residual starting materials or certain degradation products like 2,6-dimethylaniline (B139824). nih.gov
Employ pyrolysis-GC-MS, where the compound is intentionally decomposed at a high temperature and the resulting volatile fragments are separated and identified. This would be a structural characterization method rather than a purity assessment tool.
For routine quality control and purity assessment of this compound itself, HPLC remains the superior and appropriate chromatographic technique.
Table 5: Example GC Conditions for the Analysis of Lidocaine (Parent Compound) Note: These conditions are for the volatile parent compound, not directly applicable to this compound salt.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Capillary column (e.g., DB-5, Zebron DB) | oup.comjapsonline.com |
| Carrier Gas | Nitrogen or Helium | japsonline.com |
| Inlet Temperature | 200 - 250 °C | japsonline.com |
| Oven Program | Temperature programmed, e.g., initial hold at 210°C, then ramp | japsonline.com |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | oup.comacgpubs.org |
| Detector Temperature | 280 - 300 °C | japsonline.com |
Capillary Electrophoresis (CE) for Charged Species
Capillary Electrophoresis (CE) is a highly efficient separation technique well-suited for the analysis of charged molecules such as this compound. As a quaternary ammonium compound, this compound carries a permanent positive charge, making it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the most common form of CE.
The fundamental principle of CZE lies in the differential migration of ions in an electrolyte solution, known as the background electrolyte (BGE), under the influence of a high-voltage electric field. The separation is achieved within a narrow-bore fused-silica capillary. The speed at which an ion moves, its electrophoretic mobility, is dependent on its charge-to-size ratio.
In the case of analyzing lidocaine derivatives, the pH of the BGE is a critical parameter. For lidocaine itself, which has a pKa of approximately 7.85, a pH below 6.5 ensures that the molecule is highly ionized and exists predominantly in its cationic form. nih.gov This ionization is essential for its migration and separation in the electric field. Since this compound possesses a permanent quaternary ammonium group, it remains in its cationic form regardless of the pH, simplifying method development in this regard.
The electroosmotic flow (EOF) is another key factor in CE. It is the bulk flow of the BGE that occurs when a voltage is applied across the capillary. In an uncoated fused-silica capillary, the EOF is typically directed towards the cathode (the negative electrode). For a cationic species like this compound, its own electrophoretic mobility is also towards the cathode. Therefore, the total velocity of the analyte is the sum of its electrophoretic mobility and the electroosmotic flow, leading to rapid analysis times. nih.govresearchgate.net
Research on the CZE of lidocaine demonstrates the utility of this technique for separating it from other substances. For instance, a fast separation method for lidocaine in pharmaceutical formulations was developed using a background electrolyte composed of 20 mmol L⁻¹ 2-amino-2-(hydroxymethyl)-1,3-propanediol (TRIS) and 40 mmol L⁻¹ 2-(N-morpholino)ethanesulfonic acid (MES) at a pH of 6.1. researchgate.net Another method for determining lidocaine in skin tape samples utilized a background electrolyte of phosphoric acid-Tris at a pH of 2.5. nih.gov These examples highlight how the composition of the BGE can be tailored to optimize the separation.
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Analyte | Lidocaine | Lidocaine |
| Matrix | Pharmaceutical Formulation | Skin Tape Samples |
| Capillary | Fused-silica, 32 cm total length, 23.5 cm effective length, 50 µm i.d. | Fused-silica, 350 mm total length, 265 mm to window, 50 µm i.d. |
| Background Electrolyte (BGE) | 20 mmol L⁻¹ TRIS and 40 mmol L⁻¹ MES | Phosphoric acid-Tris |
| pH of BGE | 6.1 | 2.5 |
| Applied Voltage | 30 kV | Not specified |
| Injection | Hydrodynamic (40 mbar for 3 s) | Not specified |
| Detection | Direct UV at 200 nm | Not specified |
| Migration Time | < 1 minute | 3.2 minutes |
| Reference | researchgate.net | nih.gov |
X-ray Crystallography for Solid-State Structural Analysis
The technique involves directing a beam of X-rays onto a single crystal of the substance of interest. The atoms in the crystal scatter the X-rays, creating a diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.
As of this writing, a specific crystal structure for "this compound" has not been reported in the publicly accessible crystallographic literature. However, the crystal structures of lidocaine in its base form, as a hydrochloride monohydrate salt, and in several cocrystals have been extensively studied. iucr.orgnih.govmdpi.commdpi.com These studies provide valuable insight into the conformational flexibility and intermolecular interactions of the lidocaine moiety, which would be relevant to the solid-state structure of this compound.
For example, the crystal structure of lidocaine hydrochloride monohydrate reveals that the lidocaine cation is protonated at the tertiary amine. iucr.org The structure is stabilized by a network of hydrogen bonds involving the cation, the chloride ion, and the water molecule. iucr.org In cocrystals of lidocaine with other molecules, such as polyphenols, the conformation of the lidocaine molecule and the hydrogen bonding patterns are influenced by the coformer. mdpi.commdpi.com These studies demonstrate how X-ray crystallography can elucidate the supramolecular architecture of these pharmaceutical solids. The data obtained from such an analysis for this compound would be invaluable for understanding its solid-state properties.
| Parameter | Lidocaine Hydrochloride Monohydrate | Lidocaine:dl-Menthol Cocrystal |
|---|---|---|
| Formula | C₁₄H₂₂N₂O·HCl·H₂O | C₁₄H₂₂N₂O·C₁₀H₂₀O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.490 | Not specified |
| b (Å) | 7.110 | Not specified |
| c (Å) | 27.58 | Not specified |
| β (°) | 106.87 | Not specified |
| Volume (ų) | Not specified | Not specified |
| Z (molecules per unit cell) | 4 | Not specified |
| Reference | iucr.org | nih.gov |
Molecular Structure, Conformation, and Theoretical Chemistry Investigations
Computational Studies on Molecular Recognition and Binding Sites (Excluding Pharmacological Implications in vivo)
Computational chemistry plays a pivotal role in elucidating the intricate mechanisms of molecular recognition and identifying specific binding sites for pharmaceutical compounds. Techniques such as molecular docking and molecular dynamics (MD) simulations are extensively employed to predict how molecules interact with biological targets at an atomic level, offering insights into the forces that govern these interactions without direct reference to in vivo pharmacological outcomes. While specific computational studies focusing exclusively on "Lidocaine ethiodide" in the context of molecular recognition and binding sites are not extensively detailed in the available literature, research on the parent compound, lidocaine (B1675312) , provides a strong foundation for understanding its potential binding characteristics. These studies reveal key interaction sites and forces that are likely relevant to its salt forms, including the ethiodide.
Computational Methodologies for Binding Site Analysis
A variety of computational approaches are utilized to predict and analyze ligand-target interactions. Molecular docking is a primary method that simulates the binding of a ligand to a receptor's active site, estimating binding affinity and predicting the orientation of the ligand within the site researchgate.netnih.govdrughunter.com. This process involves scoring functions that evaluate the spatial and energetic compatibility between the ligand and the receptor researchgate.net. Molecular dynamics (MD) simulations complement docking by providing a temporal perspective, allowing researchers to observe the dynamic behavior of the protein-ligand complex, assess conformational stability, and refine binding poses schrodinger.complos.orgnih.govrsc.org. These simulations can reveal crucial details about flexibility, water-mediated interactions, and the dynamic nature of binding pockets schrodinger.comrsc.orgnih.gov. Other computational techniques, such as quantitative structure-activity relationship (QSAR) models and density functional theory (DFT), can also contribute to understanding molecular recognition rsc.orgmdpi.com.
Binding Site Characterization of Lidocaine
Computational investigations have identified various potential binding sites and interaction patterns for lidocaine with different biomolecular targets.
Binding to Serum Albumin
Studies using molecular docking have investigated the interaction of lidocaine with serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). These simulations suggest that lidocaine binds within specific pockets, notably subdomain IIIA of HSA and BSA researchgate.net. The binding is primarily stabilized by hydrophobic and van der Waals interactions, with computational analyses yielding binding constants that indicate affinity for these sites researchgate.net. For instance, docking studies reported binding constants for lidocaine-BSA at -6.27 kcal/mol and for lidocaine-HSA at -4.94 kcal/mol researchgate.net. Crystallographic analysis of HSA complexed with lidocaine has further pinpointed a unique binding site formed by residues from subdomain IB, facing the central interdomain crevice nih.gov. While these experimental findings align with computational predictions, fluorescence experiments suggest that binding to HSA in aqueous solution can also induce more widespread conformational changes involving residues like Trp214 in subdomain IIA nih.gov.
Interactions with Ion Channels
Computational modeling has also been applied to understand lidocaine's interaction with ion channels, which are critical for its action. Molecular dynamics simulations and docking studies have explored lidocaine's binding modes within voltage-gated sodium channels (Nav) and the human ether-à-go-go-related gene 1 (hERG) channel researchgate.netnih.gov. These studies suggest that lidocaine can access binding sites via extracellular and intracellular pathways, interacting within the central cavity of channels like hERG researchgate.netnih.gov. Key interactions identified computationally include π-π stacking between lidocaine's aromatic ring and channel residues such as phenylalanine (F359) and tyrosine (Y464, F468), contributing to binding affinity researchgate.net. The conformational dynamics of specific channel segments, such as the S6 segment and its F656 sidechains, are also implicated in state-dependent drug binding researchgate.net.
Interactions with Cytochrome P450 Enzymes
Computational studies have investigated the binding of lidocaine to cytochrome P450 (CYP) enzymes, such as CYP2B1 and CYP2B2, to understand their metabolic interactions nih.govnih.gov. These investigations often involve spectral binding studies and kinetic analyses. For example, the addition of lidocaine to CYP2B2 evoked a Type I binding spectral change with a measured dissociation constant (K_s) of approximately 20 µM, indicating binding to the enzyme's active site nih.gov. In contrast, binding to CYP2B1 resulted in a much smaller spectral shift even at higher concentrations, with a K_s below 10 mM nih.gov. Kinetic parameters like the Michaelis constant (K_m) also highlight differences, with CYP2B2 exhibiting a K_m of 62 µM for lidocaine, while CYP2B1 had a K_m approximately ten times higher nih.gov. These computational and spectroscopic findings help map the active site interactions and regioselectivity of lidocaine metabolism.
Data on Lidocaine Binding from Computational Studies
The following table summarizes quantitative data derived from computational studies concerning lidocaine's binding interactions:
| Target | Computational Method(s) | Binding Metric | Value | Interaction Type(s) | Reference |
| BSA | Molecular Docking | Binding Constant | -6.27 kcal/mol | Hydrophobic, van der Waals | researchgate.net |
| HSA | Molecular Docking | Binding Constant | -4.94 kcal/mol | Hydrophobic, van der Waals | researchgate.net |
| HSA | Crystallography, ITC | Binding Affinity | Low affinity | Not specified in detail for computational context | nih.gov |
| hERG Channel | Molecular Dynamics | Binding Site | Central cavity | π-π interactions, hydrophobic | researchgate.net |
| CYP2B2 | Spectrophotometry | Dissociation Constant (K_s) | ~20 µM | Not specified in detail for computational context | nih.gov |
| CYP2B1 | Spectrophotometry | Dissociation Constant (K_s) | < 10 mM | Not specified in detail for computational context | nih.gov |
| CYP2B2 | Kinetic analysis | Michaelis Constant (K_m) | 62 µM | Not specified in detail for computational context | nih.gov |
| CYP2B1 | Kinetic analysis | Michaelis Constant (K_m) | ~10-fold higher than CYP2B2 | Not specified in detail for computational context | nih.gov |
Note: Values are presented as reported in the respective studies. "Not specified in detail for computational context" indicates that while the metric was reported, the specific computational derivation or detailed interaction analysis for that particular value was not the primary focus of the excerpt.
Compound List:
Lidocaine
this compound
Chemical Design and Structure Property Relationships Excluding Pharmacological Efficacy
Impact of Quaternary Ammonium (B1175870) Substitution on Molecular Polarity and Charge Distribution
The transformation of lidocaine's tertiary amine into a quaternary ammonium cation significantly alters its polarity and charge distribution. Quaternary ammonium compounds (QACs) possess a central nitrogen atom with a permanent positive charge, regardless of the pH nih.govfrontiersin.org. This permanent cationic nature renders the molecule highly polar.
Steric Effects of Substituents on Molecular Packing and Intermolecular Forces
The steric bulk of substituents around the quaternary nitrogen and on the aromatic ring influences molecular packing and the strength of intermolecular forces solubilityofthings.commdpi.com. The 2,6-dimethylphenyl group of lidocaine (B1675312) is a sterically demanding substituent that can affect the molecule's conformation and how it packs in a solid state or interacts with other molecules researchgate.netwikipedia.org. Similarly, the three ethyl groups attached to the quaternary nitrogen contribute to the steric environment around the charged center. These steric factors can influence the efficiency of molecular packing, potentially affecting properties like crystal lattice energy and solubility. Steric hindrance can also play a role in directing intermolecular interactions, such as hydrogen bonding or van der Waals forces, by controlling the proximity and orientation of adjacent molecules researchgate.netmdpi.com.
Chemical Determinants of Radiopacity in Iodo-Containing Derivatives
The radiopacity of Lidocaine ethiodide is primarily determined by the presence of iodine atoms within its structure.
Mechanism of X-ray Absorption Related to Iodine Atoms
Iodine is an effective X-ray attenuator due to its high atomic number (Z = 53) radiopaedia.orghowradiologyworks.comwikipedia.orgmdpi.com. When X-rays pass through matter, their attenuation is influenced by the atomic composition. Iodine's high electron density leads to a greater probability of photoelectric absorption, a process where an incoming photon is completely absorbed by an atom, ejecting an electron radiopaedia.orgwikipedia.org. This differential absorption between iodine-containing tissues and surrounding tissues creates contrast in X-ray-based imaging modalities like CT scans and fluoroscopy howradiologyworks.comwikipedia.orgpatsnap.comwisdomlib.org. The K-shell binding energy of iodine (33.2 keV) is particularly significant as it aligns closely with the average energy of X-rays used in diagnostic radiography, further enhancing photoelectric absorption radiopaedia.orgwikipedia.org.
Design Principles for Enhanced Radiochemical Properties
The radiodensity of an iodinated contrast agent can be enhanced by increasing the concentration of iodine atoms per molecule or per unit volume mdpi.com. Strategies for improving radiochemical properties often involve incorporating multiple iodine atoms onto an aromatic core or developing macromolecular structures that can carry a higher payload of iodine radiopaedia.orgmdpi.com. For instance, tri-iodinated lidocaine analogues have been synthesized, demonstrating that increasing the number of iodine atoms on the lidocaine scaffold can lead to higher radiodensity mdpi.comresearchgate.net. While this compound itself contains one iodine atom (as the counterion), the principle of increasing iodine content is a key design consideration for developing more potent radiopaque agents.
Modulation of Chemical Stability through Structural Modifications
The chemical stability of this compound is influenced by its functional groups: the amide linkage, the quaternary ammonium center, and the iodide counterion.
Amide Group: As an amide, this compound is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would yield lidocaine and iodoethane (B44018) smolecule.com. The amide bond is generally more stable than ester bonds but can be cleaved over time or under harsh chemical environments.
Quaternary Ammonium Group: The quaternary ammonium moiety itself is generally stable and resistant to protonation. However, under strongly basic conditions, it can undergo Hofmann elimination, a process that cleaves the alkyl chain from the nitrogen rsc.org.
Iodide Counterion: The iodide ion is a relatively stable anion. Its presence, however, means that the compound can participate in substitution reactions where the iodide can be replaced by other nucleophiles, depending on the reaction conditions smolecule.com.
Compound List
Lidocaine
this compound
Iodoethane
Benzalkonium chloride (BAC)
Didecyldimethylammonium chloride (DDAC)
Omnipaque
Barium sulfate (B86663)
Iodixanol
Diatrizoate sodium/meglumine
Choline chloride
Lauric acid
Myristic acid
Versatic 10
Heptanoic acid
Denatonium benzoate (B1203000)
Denatonium saccharinate
Benzyl chloride
Potassium iodide (KI)
N-(3-chloro-2-hydroxypropyl)-N,N,N-trimethylammonium chloride (CHPTAC)
N-(glycidyl)-N,N,N-trimethyl ammonium chloride
Chitosan
Konjac glucomannan (B13761562)
Curdlan
Sulfated xylan (B1165943)
Methylan
Hawthorn pectin
Cefpirome
Cefepime
4-pyrrolidino pyridine (B92270)
Kanamycin
Vanadium (V)
Chromium (Cr)
Aliquat336
SiO2@DMOA
Bupivacaine
Etidocaine
Procaine
Cocaine
Tetrodotoxin (TTX)
Saxitoxin (STX)
Batrachotoxin (BTX)
Monoethylglycinexylidide (MEGX)
Glycine xylidide
Iodic acid (HIO3)
Sodium iodide (NaI)
Iodine monochloride (ICl)
Chloramine-T
N-monochloro-p-toluene-sulfonamide
Hypochlorous acid (HOCl)
Sodium hydroxide (B78521) (NaOH)
Methyl iodide
Dimethyl sulfate (Me2SO4)
Triethylammonium salts
Phosphonic acid quaternary ammonium salts
N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts
Benzethonium chloride
Octenidine (OCT)
Pyrrolidinium-based ILs
2,4,6-Tri-iodinated lidocaine
Lidocaine Ethiodide and Quaternary Derivatives As Chemical Probes and Research Tools
Applications in In Vitro Mechanistic Investigations of Ion Channels (Purely Chemical/Biophysical Interaction)
Lidocaine (B1675312) ethiodide and its analogs serve as crucial chemical probes for dissecting the intricate workings of ion channels, primarily voltage-gated sodium channels. Their ability to selectively interact with specific states or components of these channels allows researchers to elucidate complex biophysical mechanisms.
Studies on Ligand-Channel Interactions in Reconstituted Systems
The study of ion channel function is often advanced by reconstituting purified channels into artificial lipid environments, such as liposomes or planar lipid bilayers. Quaternary derivatives of lidocaine, including those structurally similar to lidocaine ethiodide, have been employed in such systems to investigate ligand-channel interactions. For instance, studies involving quaternary ammonium (B1175870) compounds, which share the permanently charged nature with this compound, have been instrumental in mapping the permeation pathways of sodium channels researchgate.net. These charged molecules, when introduced into reconstituted systems, can interact with specific sites within the channel pore, providing information about the channel's architecture and the nature of the binding sites. The interaction of this compound with lipid bilayers, as observed with its analog QX-314, demonstrates its ability to fluidize membranes and interact with membrane lipids, which is relevant for understanding how channel proteins are embedded and function within the lipid environment tandfonline.comsemanticscholar.org.
Use as Chemical Modulators for Probing Channel Architecture
This compound, as a charged local anesthetic derivative, acts as a chemical modulator to probe the voltage-sensing mechanisms and gating charge of ion channels. Research on lidocaine and its quaternary derivatives has revealed their specific effects on the voltage sensors (S4 segments) of sodium channels semanticscholar.orgcapes.gov.brnih.gov. These studies, often conducted using mutated channel proteins or in electrophysiological experiments, show that lidocaine can stabilize voltage sensor domains in specific conformations, thereby altering the channel's gating properties.
Specifically, studies on the squid giant axon have investigated the effects of RAD-366 (this compound) on sodium and asymmetry currents. These experiments revealed that RAD-366, when applied internally, significantly reduced the inactivating component of the asymmetry current (Qi) by approximately threefold, while leaving the non-inactivating component (Qn) largely unchanged nih.gov. This differential effect on gating charge components provides critical insights into how this compound interacts with the voltage-sensing machinery, particularly the mechanisms underlying channel inactivation. Such findings are essential for understanding how molecules modulate channel architecture and function.
Table 1: Effect of RAD-366 on Sodium Channel Gating Charge Components
| Parameter | Control (No RAD-366) | RAD-366 (1 mM) | Effect Observed | Reference |
| Qn (Non-inactivating charge) | Baseline value | Baseline value | No significant change | nih.gov |
| Qi (Inactivating charge) | Baseline value | ~1/3 of baseline | Reduced approximately 3-fold | nih.gov |
Note: Qn and Qi refer to components of the asymmetry current related to voltage sensor movement and channel inactivation.
Lidocaine and its quaternary derivatives are also recognized as "structural probes" for investigating the permeation pathway of sodium channels researchgate.netfrontiersin.org. By binding to specific sites within the channel, they help map the pore architecture and identify residues critical for ion permeation and block.
Development of Radiopaque Tracers for Ex Vivo or In Vitro Material Science Research
The chemical structure of this compound, specifically the presence of an iodine atom, confers radiopaque properties upon the molecule nih.govontosight.ai. This characteristic makes it inherently suitable for use as a tracer in material science research where visualization via X-ray, computed tomography (CT), or fluoroscopy is required. While its primary application in this regard is in medical imaging, its radiopacity can be leveraged in ex vivo or in vitro material science studies to track the distribution, diffusion, or incorporation of the compound within various materials or model systems. For instance, in the development of novel biomaterials or drug delivery systems, this compound could serve as a detectable marker to assess material integrity, penetration, or release kinetics under X-ray imaging.
Role in Fundamental Studies of Membrane Permeability and Molecular Transport in Model Systems
Lidocaine and its derivatives play a role in understanding fundamental principles of membrane permeability and molecular transport. Lidocaine's amphipathic nature and its ability to exist in both charged and uncharged forms, depending on pH, influence its interaction with and transport across biological membranes nih.govnih.gov. Studies have shown that lidocaine can alter the surface charge of biological membranes, making them more positive, and influence the permeability of model systems like the blood-brain barrier nih.gov.
Furthermore, the interaction of lidocaine and its quaternary derivatives with lipid bilayers and liposomes provides a model system to study how charged molecules interact with and potentially traverse lipid membranes tandfonline.comsemanticscholar.org. The observation that quaternary lidocaine derivatives, which are membrane-impermeable in their charged state, can still affect action potentials and produce anesthesia when applied externally challenges conventional notions and highlights complex membrane interactions tandfonline.comsemanticscholar.orgfrontiersin.org. These studies contribute to a broader understanding of how molecular charge, lipid composition, and environmental factors influence membrane transport and cellular excitability.
Contributions to the Understanding of Molecular Recognition Phenomena (Beyond Therapeutic Activity)
While direct studies focusing on this compound's role in molecular recognition are not extensively detailed in the provided search results, the principles of molecular recognition are fundamental to understanding how molecules like lidocaine interact with biological targets. Molecular recognition involves specific binding interactions between molecules, often driven by complementary shapes, charge distributions, and hydrophobic interactions nysora.comnih.gov.
Lidocaine's ability to bind to specific sites on voltage-gated sodium channels, as elucidated through structure-activity relationship studies and molecular modeling, exemplifies molecular recognition semanticscholar.org. The quaternary structure of this compound, with its permanently charged ammonium group and specific spatial arrangement of functional groups, could potentially engage in distinct recognition events with biomolecules or materials. Although not explicitly studied as a molecular recognition probe for targets beyond ion channels, its chemical properties suggest potential for specific interactions that could be exploited in designing selective binding agents or in understanding host-guest chemistry in biological contexts.
Future Directions and Emerging Research Avenues in the Chemistry of Quaternary N Ethylated Lidocaine Derivatives
Novel Synthetic Methodologies with Green Chemistry Principles
The synthesis of quaternary ammonium (B1175870) compounds, including Lidocaine (B1675312) Ethiodide, is undergoing a significant transformation driven by the principles of green chemistry. Future research will increasingly focus on developing synthetic routes that are not only efficient but also environmentally benign.
Key research thrusts in this area include:
Solvent Replacement and Alternative Reaction Media: Traditional syntheses of lidocaine and its derivatives often employ volatile and hazardous organic solvents. nih.gov Future methodologies will likely explore the use of greener solvents such as ionic liquids, supercritical fluids, or even water, where possible. The use of deep eutectic solvents, for instance, has been theoretically studied for lidocaine solubility and could present a viable medium for its derivatization. rsc.org
Energy-Efficient Synthesis: There is a growing emphasis on developing synthetic protocols that proceed at room temperature to reduce energy consumption. sandiego.edu Multicomponent reactions, such as the Ugi three-component reaction, have been successfully applied to the synthesis of lidocaine in a single step at room temperature, offering a greener alternative to traditional multi-step processes that require heating. sandiego.edu
Catalytic Approaches: The use of catalytic amounts of reagents, rather than stoichiometric quantities, is a cornerstone of green chemistry. Research into catalytic N-alkylation reactions to produce quaternary ammonium salts is an active area. This could involve the use of phase-transfer catalysts or other organocatalysts to improve reaction efficiency and reduce waste.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are highly desirable. One-pot procedures and multicomponent reactions are promising avenues for achieving this in the synthesis of N-ethylated lidocaine derivatives. nih.govsandiego.edu
| Green Chemistry Principle | Application in Quaternary N-Ethylated Lidocaine Derivative Synthesis | Potential Impact |
|---|---|---|
| Solvent Replacement | Use of ionic liquids, supercritical fluids, or water as reaction media. | Reduced use of volatile organic compounds (VOCs) and hazardous solvents. |
| Energy Efficiency | Development of room-temperature synthetic routes, such as multicomponent reactions. sandiego.edu | Lower energy consumption and reduced environmental footprint. |
| Catalysis | Employment of phase-transfer or organocatalysts for N-alkylation. | Increased reaction efficiency and reduced waste generation. |
| Atom Economy | Utilization of one-pot procedures and multicomponent reactions. nih.govsandiego.edu | Maximized incorporation of starting materials into the final product. |
Advanced Computational Modeling of Complex Chemical Systems
Computational chemistry is becoming an indispensable tool for understanding the structure, properties, and reactivity of complex molecules like Lidocaine Ethiodide. Advanced computational modeling offers insights that can guide experimental work and accelerate the discovery of new derivatives with tailored properties.
Future research in this domain will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound and related compounds. researchgate.net Such studies can provide fundamental insights into the molecule's reactivity and spectroscopic properties.
Molecular Dynamics (MD) Simulations: MD simulations are powerful for studying the dynamic behavior of molecules in solution. nih.gov For quaternary lidocaine derivatives, MD simulations can be used to explore their aggregation behavior, interactions with different solvents, and conformational preferences. nih.govnih.gov This information is crucial for understanding their behavior in various chemical systems.
Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to analyze the nature of chemical bonds and intermolecular interactions within N-ethylated lidocaine derivatives. nih.gov QTAIM can help in understanding the forces that govern the stability of different conformations and complexes. nih.gov
Predictive Modeling: Computational models can be developed to predict the physicochemical properties of novel quaternary N-ethylated lidocaine derivatives before they are synthesized. This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.
| Computational Method | Application to Quaternary N-Ethylated Lidocaine Derivatives | Anticipated Insights |
|---|---|---|
| Density Functional Theory (DFT) | Investigation of electronic structure, geometry, and vibrational frequencies. researchgate.net | Fundamental understanding of reactivity and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Exploration of aggregation, solvent interactions, and conformational dynamics. nih.govnih.gov | Insights into the behavior of derivatives in solution and complex environments. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions. nih.gov | Understanding of the forces governing molecular stability and complex formation. |
| Predictive Modeling | In silico prediction of physicochemical properties of novel derivatives. | Rational design of new compounds with desired characteristics. |
Development of High-Throughput Chemical Characterization Techniques
The synthesis of libraries of novel N-ethylated lidocaine derivatives necessitates the development of rapid and efficient analytical methods for their characterization. High-throughput techniques are essential for accelerating the pace of research and discovery in this area.
Emerging trends in this field include:
Flow-Injection Mass Spectrometry (FI-MS): This technique allows for the rapid quantification of quaternary ammonium compounds without the need for chromatographic separation. It is a promising tool for high-throughput screening of reaction products and for monitoring chemical transformations in real-time.
Capillary Zone Electrophoresis (CZE): CZE is a high-resolution separation technique that can be adapted for high-throughput analysis. nih.gov The development of multiplexed CZE systems could enable the simultaneous analysis of multiple samples, significantly increasing analytical throughput. nih.gov
Automated Spectroscopy: The integration of automated sample handling with spectroscopic techniques such as NMR and IR can facilitate the rapid structural elucidation of newly synthesized compounds.
Microfluidic Devices: The use of microfluidic platforms, or "lab-on-a-chip" technology, can enable the synthesis and analysis of small quantities of compounds in a highly parallel and automated fashion.
Exploration of Novel Chemical Transformations and Derivatizations
Beyond the initial N-ethylation of lidocaine, there is a vast chemical space to be explored through further derivatization of the quaternary ammonium scaffold. These transformations can lead to the creation of novel molecules with unique chemical and physical properties.
Future research directions may include:
Modification of the Quaternary Ammonium Group: While this article focuses on N-ethylated derivatives, the exploration of other N-alkyl and N-aryl groups could lead to compounds with altered steric and electronic properties. The synthesis of derivatives with different counter-ions is another avenue for tuning the properties of these salts.
Functionalization of the Aromatic Ring: The 2,6-dimethylphenyl ring of lidocaine offers sites for electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. These modifications could influence the molecule's electronic properties and its interactions with other chemical species.
Transformations of the Amide Linkage: While the amide bond in lidocaine is relatively stable, its modification or replacement with other functional groups could lead to entirely new classes of compounds with distinct chemical behaviors.
Synthesis of Dimeric and Oligomeric Structures: The synthesis of molecules containing multiple N-ethylated lidocaine units linked together could lead to materials with interesting self-assembly properties or enhanced functionality. researchgate.net
Integration with Materials Science for Chemical Sensing and Diagnostics (Excluding Bio-sensing/Medical Devices)
The unique chemical properties of this compound and its derivatives, particularly their cationic nature and potential for molecular recognition, make them interesting candidates for integration into advanced materials for chemical sensing and diagnostics in non-biological contexts.
Potential research avenues in this interdisciplinary area include:
Development of Ion-Selective Electrodes: The quaternary ammonium group could serve as a recognition element in ion-selective electrodes for the detection of specific anions in environmental or industrial samples.
Chromogenic and Fluorogenic Sensors: The incorporation of N-ethylated lidocaine derivatives into larger molecular frameworks containing chromophores or fluorophores could lead to the development of optical sensors. The binding of a target analyte could induce a change in the electronic properties of the system, resulting in a detectable color or fluorescence change. An optical sensor for lidocaine has been developed using 10,12-pentacosadiynoic acid and a triblock copolymer, demonstrating the feasibility of this approach. nih.gov
Molecularly Imprinted Polymers (MIPs): Lidocaine can be used as a template molecule for the creation of MIPs. rsc.org These polymers have tailored recognition sites for the template and can be used for the selective extraction or sensing of the target molecule or its structural analogs from complex mixtures. rsc.org
Functionalized Nanomaterials: The immobilization of this compound or its derivatives onto the surface of nanoparticles (e.g., gold, silica, or graphene) could create hybrid materials with novel sensing capabilities. The nanoparticles can provide a high surface area and unique optical or electronic properties that can be modulated by the binding of analytes to the quaternary ammonium compound.
Q & A
Basic Research Questions
Q. How can researchers validate analytical methods for quantifying lidocaine ethiodide in experimental matrices?
- Methodological Answer :
- Step 1 : Select detection techniques (e.g., HPLC-UV, LC-MS) based on matrix complexity and target sensitivity .
- Step 2 : Optimize chromatographic parameters (column type, mobile phase) to resolve this compound from interfering compounds .
- Step 3 : Validate the method per ICH guidelines, including linearity (R² ≥0.99), precision (RSD <5%), and recovery rates (90–110%) .
- Step 4 : Document robustness under varied conditions (pH, temperature) to ensure reproducibility .
Q. What experimental protocols are recommended for assessing this compound’s solubility and stability in preclinical formulations?
- Methodological Answer :
- Step 1 : Use shake-flask or HPLC-based methods to measure solubility in solvents (e.g., aqueous buffers, lipids) under physiological pH .
- Step 2 : Conduct stability studies via accelerated stress testing (40°C/75% RH) and monitor degradation products using stability-indicating assays .
- Step 3 : Validate findings with kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Q. How should researchers synthesize and characterize new this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Step 1 : Modify the ethiodide moiety through nucleophilic substitution or quaternization reactions, optimizing reaction conditions (solvent, temperature) .
- Step 2 : Characterize derivatives using NMR (¹H/¹³C), high-resolution MS, and X-ray crystallography .
- Step 3 : Assess purity via elemental analysis and chromatographic methods (HPLC-DAD) .
Advanced Research Questions
Q. What strategies are effective for designing comparative efficacy studies between this compound and other local anesthetics?
- Methodological Answer :
- Step 1 : Use randomized, double-blind designs with active controls (e.g., bupivacaine) in preclinical models (e.g., nerve blockade assays) .
- Step 2 : Define primary endpoints (e.g., duration of analgesia) and secondary endpoints (e.g., neurotoxicity markers) .
- Step 3 : Apply subgroup analyses to account for variables like administration route or tissue type .
Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic data across studies?
- Methodological Answer :
- Step 1 : Conduct meta-analyses to identify confounding variables (e.g., species differences, dosing regimens) .
- Step 2 : Validate assays using standardized reference materials to minimize inter-lab variability .
- Step 3 : Perform in vitro-in vivo correlation (IVIVC) studies to reconcile disparities in absorption profiles .
Q. What multi-omics approaches are suitable for studying this compound’s mechanisms of action and toxicity?
- Methodological Answer :
- Step 1 : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map neuronal signaling pathways affected by this compound .
- Step 2 : Use metabolomics (NMR, GC-MS) to identify toxicity biomarkers (e.g., lipid peroxidation products) .
- Step 3 : Apply bioinformatics tools (e.g., pathway enrichment analysis) to prioritize candidate mechanisms .
Q. How should ethical challenges in human trials involving this compound be addressed?
- Methodological Answer :
- Step 1 : Design trials with explicit inclusion/exclusion criteria (e.g., excluding patients with hepatic impairment) to minimize risks .
- Step 2 : Implement Data Safety Monitoring Boards (DSMBs) for interim analyses of adverse events .
- Step 3 : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study justification .
Q. What statistical approaches are recommended for analyzing heterogeneous data in this compound research?
- Methodological Answer :
- Step 1 : Apply mixed-effects models to account for nested variables (e.g., repeated measures in longitudinal studies) .
- Step 2 : Use sensitivity analyses to assess the impact of outliers or missing data .
- Step 3 : Report effect sizes (Cohen’s d) and confidence intervals (95% CI) instead of relying solely on p-values .
Key Considerations for Methodological Rigor
- Reproducibility : Document experimental protocols in supplementary materials, including raw datasets and code for statistical analyses .
- Bias Mitigation : Use blinding in animal/human studies and pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
